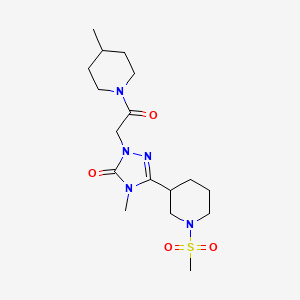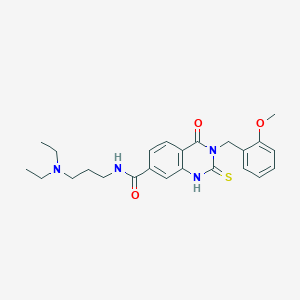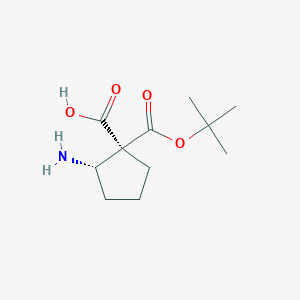
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene: is an organic compound characterized by the presence of a fluorine atom, an isothiocyanate group, and a propyl-substituted phenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene typically involves multiple steps, including:
Formation of the Ethynylbenzene Core: The initial step involves the synthesis of 4-((4-propylphenyl)ethynyl)benzene through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Introduction of the Fluorine Atom: The fluorination of the ethynylbenzene core can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Isothiocyanate Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanate groups.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Catalysts like copper or palladium complexes.
Major Products
Thiourea Derivatives: From nucleophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Cyclic Compounds: From cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.
Fluorine Atom: Influences the compound’s reactivity and stability, potentially enhancing its biological activity.
Ethynyl Group: Participates in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-((4-propylphenyl)ethynyl)benzene: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-1-isothiocyanato-4-((4-pentylphenyl)ethynyl)benzene: Similar structure but with a pentyl group instead of a propyl group, potentially altering its physical and chemical properties.
Propiedades
Fórmula molecular |
C18H14FNS |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-fluoro-1-isothiocyanato-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H14FNS/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-11-18(20-13-21)17(19)12-16/h4-7,10-12H,2-3H2,1H3 |
Clave InChI |
QISMPFBDAOUZKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


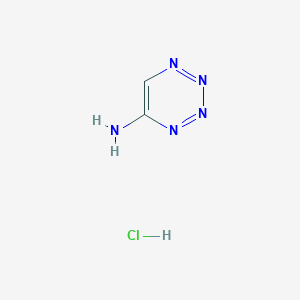
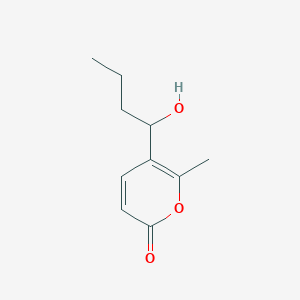
![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
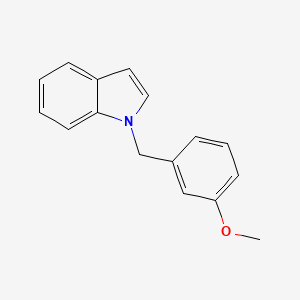
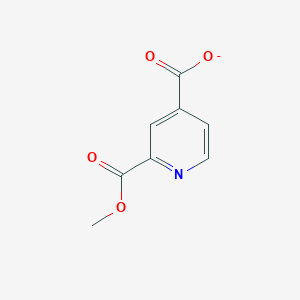


![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
